4-Bromo-6-(3,4-dimethylphenyl)pyrimidine
Description
4-Bromo-6-(3,4-dimethylphenyl)pyrimidine is a brominated pyrimidine derivative substituted with a 3,4-dimethylphenyl group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions of the six-membered ring. The bromine atom at the 4-position and the bulky 3,4-dimethylphenyl substituent confer unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups on the aryl ring, enabling diverse synthetic modifications such as cross-coupling reactions or nucleophilic substitutions .
Properties
IUPAC Name |
4-bromo-6-(3,4-dimethylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)11-6-12(13)15-7-14-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQCLHNLXEBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a wide range of targets, including tyrosine kinases and various enzymes involved in cellular metabolism .
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets by binding to the active site, thereby modulating the activity of the target protein .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and anti-inflammatory activities .
Pharmacokinetics
The pharmacokinetic properties of pyrimidine derivatives are generally influenced by their chemical structure, and modifications to the pyrimidine ring can significantly impact their bioavailability .
Result of Action
Pyrimidine derivatives are known to exert a wide range of biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrimidine derivatives .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(3,4-dimethylphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in nucleophilic displacement reactions and metallation processes
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, making it a valuable tool for cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to undergo nucleophilic displacement and metallation reactions highlights its potential as a versatile biochemical reagent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods. Understanding these temporal effects is essential for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are essential for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its biochemical interactions and effects.
Biological Activity
4-Bromo-6-(3,4-dimethylphenyl)pyrimidine (CAS No. 1594444-95-7) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are a significant class of compounds in drug discovery, known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : Similar pyrimidine derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation and bacterial replication.
- Receptor Modulation : Compounds in this class can act as modulators for various receptors, influencing signaling pathways critical for cell survival and growth.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, indicating potent antiproliferative activity.
Antibacterial Activity
Pyrimidines are also explored for their antibacterial properties. For example:
- Inhibition of DNA Gyrase : Some studies have reported that similar compounds inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution Patterns : The presence of bromine and dimethyl groups on the phenyl ring significantly enhances its biological activity compared to unsubstituted pyrimidines.
Case Studies
- Anticancer Studies : A study conducted by Kumari et al. focused on the development of pyrimidine derivatives targeting DNA gyrase. They reported that derivatives with similar structures to this compound exhibited enhanced cytotoxicity against resistant strains of cancer cells .
- Antibacterial Evaluation : Research highlighted the effectiveness of pyrimidine compounds against methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between 4-Bromo-6-(3,4-dimethylphenyl)pyrimidine and related compounds:
Key Observations :
- Electronic Effects : Methoxy-substituted pyrimidines (e.g., 4-Bromo-2,6-dimethoxypyrimidine) exhibit greater electron density at the ring compared to dimethylphenyl-substituted analogs, favoring electrophilic aromatic substitution .
- Biological Relevance: Halogenated pyrimidines and quinoline derivatives (e.g., 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid) are often explored for antimicrobial activity, as bromine and fluorine enhance bioavailability and target binding .
Spectroscopic and Physicochemical Properties
- 13C-NMR Data : For the structurally related compound 7-(3,4-dimethylphenyl)-5-(3-hydroxy-1,4-dioxo-naphthalen-2-yl)-pyrimidine (), the 13C-NMR spectrum shows distinct shifts for carbons adjacent to electron-withdrawing groups (e.g., δ 181.6 ppm for the carbonyl group). Comparable shifts are expected in the target compound, with the bromine atom deshielding nearby carbons (δ ~130–135 ppm for aromatic carbons) .
- Melting Points and Solubility: Bulkier substituents like 3,4-dimethylphenyl reduce solubility in polar solvents compared to methoxy-substituted analogs. For instance, 4-Bromo-2,6-dimethoxypyrimidine is more soluble in methanol than the target compound due to hydrogen bonding with methoxy groups .
Preparation Methods
Preparation of Aryl-Substituted Pyrimidine Intermediate
A common approach involves synthesizing a 4,6-dichloropyrimidine derivative bearing the 3,4-dimethylphenyl group at the 6-position, which is then selectively substituted or modified.
- Starting materials: 3,4-dimethylphenylacetic acid or related esters.
- Catalysts: Solid acid catalysts such as complexes of iron oxide, zirconium oxide, titanium oxide, or silica gel loaded with sulfate ions have been employed to catalyze esterification and subsequent reactions.
- Solvents: Toluene is frequently used as a hydrophobic solvent to facilitate esterification and extraction steps.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Esterification | 3,4-dimethylphenylacetic acid + methanol, solid acid catalyst, reflux 5-6 h | Methyl 3,4-dimethylphenylacetate intermediate | ~94-95 |
| Carbonate Reaction | Intermediate + dimethyl carbonate + sodium methoxide, 75°C, 6 h | Malonate diester intermediate | Not specified |
| Cyclization | Intermediate + formamidine hydrochloride, 20-30°C, 15-17 h | 4,6-dihydroxypyrimidine derivative | ~92-93 |
The cyclization step forms the pyrimidine ring by reaction of the malonate diester intermediate with formamidine hydrochloride, yielding a dihydroxypyrimidine intermediate.
Bromination and Chlorination to Obtain Target Compound
- Chlorination: The dihydroxypyrimidine intermediate is chlorinated using phosphorus oxychloride (POCl3) or solid phosgene in the presence of catalysts such as N,N-dimethylaminopyridine or N,N-dimethylaniline.
- Bromination: For 4-bromo substitution, bromination can be conducted either prior to or after chlorination, depending on the synthetic route.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Chlorination | Intermediate + POCl3 + toluene + catalyst, 50-100°C, 3-4 h | 4,6-dichloropyrimidine derivative | ~85 |
| Bromination | Selective bromination at 4-position (conditions vary) | This compound | Not explicitly detailed |
Post-reaction workup involves aqueous extraction, organic phase separation, solvent removal under reduced pressure, and recrystallization in ethanol to achieve high purity.
Research Findings and Yield Analysis
The multi-step synthesis achieves overall yields in the range of approximately 70-75%, with individual step yields as follows:
| Step | Yield (%) | Notes |
|---|---|---|
| Esterification | 94-95 | High efficiency with solid acid catalysts |
| Carbonate Reaction | Not specified | Dependent on reaction time and temperature |
| Cyclization | 92-93 | Mild conditions favor high yield |
| Chlorination | 84-85 | Requires controlled temperature and catalyst |
| Overall Yield | ~73-75 | Calculated from combined step yields |
Purity of the final product is typically above 99.9% as confirmed by high-performance liquid chromatography (HPLC).
Summary Table of Preparation Method
| Step | Reaction | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | 3,4-dimethylphenylacetic acid, methanol, solid acid catalyst (Fe, Zr, Ti oxides + sulfate) | Reflux 5-6 h | 94-95 | Catalyst recovery by filtration |
| 2 | Carbonate reaction | Intermediate 1, dimethyl carbonate, sodium methoxide | 75°C, 6 h | Not specified | N2 atmosphere |
| 3 | Cyclization | Intermediate 2, formamidine hydrochloride | 20-30°C, 15-17 h | 92-93 | pH adjustment and filtration |
| 4 | Chlorination | Intermediate 3, POCl3, toluene, N,N-dimethylaminopyridine | 50-100°C, 3-4 h | 84-85 | Followed by aqueous extraction |
| 5 | Bromination | Brominating agent (conditions vary) | Controlled temperature | Not specified | Selective bromination at 4-position |
Notes on Methodology and Optimization
- The use of solid acid catalysts with sulfate ion loading enhances esterification efficiency and catalyst recyclability.
- Mild temperatures during cyclization prevent decomposition and side reactions.
- Chlorination with POCl3 requires careful control to avoid over-chlorination or degradation.
- Bromination specificity depends on the electronic environment; thus, reaction conditions must be optimized to avoid polybromination.
- Purification via recrystallization in ethanol ensures high purity suitable for pharmaceutical or material applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-6-(3,4-dimethylphenyl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : While direct synthetic data for this compound is limited, analogous bromopyrimidine derivatives are synthesized via:
- Nucleophilic Aromatic Substitution : Reacting 4,6-dichloropyrimidine with 3,4-dimethylphenyl lithium, followed by bromination using NaBr/CuBr₂ in DMF at 80–100°C .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling of 4-bromo-6-iodopyrimidine with 3,4-dimethylphenylboronic acid using Pd(PPh₃)₄ as a catalyst in THF/water under reflux .
- Key Variables : Catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and temperature (60–120°C) critically affect yields (reported 45–82% for similar compounds) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are typical spectral benchmarks?
- Methodological Answer :
- ¹H/¹³C NMR : Expect aromatic protons at δ 7.2–8.1 ppm (split due to bromine’s deshielding effect) and methyl groups at δ 2.2–2.5 ppm. Coupling constants (J ≈ 2–4 Hz) confirm para-substitution .
- HRMS : Molecular ion peak [M+H]⁺ should match theoretical m/z (calc. for C₁₂H₁₂BrN₂: 263.0184; observed ±0.002) .
- X-Ray Crystallography : For unambiguous confirmation, single-crystal analysis reveals dihedral angles between pyrimidine and aryl rings (typically 15–30°) and Br···H interactions (2.8–3.2 Å) .
Q. What safety protocols are recommended for handling brominated pyrimidines during synthesis?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, fume hoods, and goggles to avoid inhalation/contact (H303+H313+H333 hazards) .
- Waste Management : Segregate halogenated waste for incineration by licensed facilities to prevent environmental release of brominated byproducts .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved for this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, NOESY can confirm spatial proximity between the bromine atom and methyl groups .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts within ±0.3 ppm of experimental values, aiding peak assignment .
Q. What strategies optimize regioselectivity in bromination or cross-coupling reactions for this scaffold?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -OMe) at the 5-position of pyrimidine to direct bromination to the 4-position, followed by deprotection .
- Catalyst Screening : Pd-XPhos systems enhance selectivity in Suzuki couplings with sterically hindered boronic acids (e.g., 3,4-dimethylphenyl), reducing homocoupling byproducts .
Q. How do electronic effects of the 3,4-dimethylphenyl group influence reactivity in downstream functionalization?
- Methodological Answer :
- Electron-Donating Effects : Methyl groups increase electron density on the pyrimidine ring, accelerating electrophilic substitutions (e.g., nitration) at the 2-position.
- Steric Hindrance : Bulkier substituents may limit access to the 6-position, favoring mono-functionalization. Kinetic studies (e.g., monitoring by HPLC) quantify these effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
